molecular formula C10H21N2+ B14368916 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium CAS No. 90827-82-0

1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium

Cat. No.: B14368916
CAS No.: 90827-82-0
M. Wt: 169.29 g/mol
InChI Key: HEIYPTRJQKTEGD-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium is a bicyclic organic compound with the molecular formula C10H20N2. This compound is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at specific positions. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium typically involves the reaction of 1,6-diazabicyclo[4.4.1]undecane with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions.

    Biology: Studied for its potential as a biological probe due to its unique structure and reactivity.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium involves its interaction with specific molecular targets. The compound can act as a nucleophile or base, facilitating various chemical transformations. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity in certain reactions .

Comparison with Similar Compounds

Similar Compounds

    1,6-Diazabicyclo[4.4.1]undecane: A precursor to 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium with similar structural features.

    1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound used as a catalyst and base in organic synthesis.

    11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation enhances its stability and makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

90827-82-0

Molecular Formula

C10H21N2+

Molecular Weight

169.29 g/mol

IUPAC Name

1-methyl-6-aza-1-azoniabicyclo[4.4.1]undecane

InChI

InChI=1S/C10H21N2/c1-12-8-4-2-6-11(10-12)7-3-5-9-12/h2-10H2,1H3/q+1

InChI Key

HEIYPTRJQKTEGD-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCCCN(C1)CCCC2

Origin of Product

United States

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